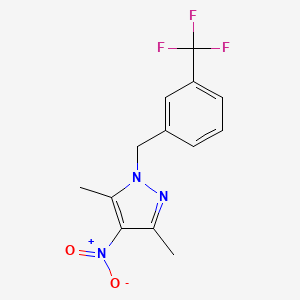

3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

Description

Molecular Structure and Spectroscopic Characterization

Crystallographic Analysis of Substituent Geometry

The crystallographic data for this compound is not explicitly reported in available literature. However, insights can be drawn from structurally related pyrazole derivatives. For example, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (C₇H₇F₃N₂O₂) adopts a monoclinic crystal system (space group P2₁/m) with unit cell parameters a = 6.8088(8) Å, b = 6.7699(9) Å, and c = 9.9351(12) Å. The pyrazole ring in such compounds typically exhibits planarity, with substituents arranged in a staggered conformation to minimize steric hindrance.

In 3,5-dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole, the methyl groups at positions 3 and 5 likely adopt a trans configuration relative to the nitro group at position 4, while the benzyl group at position 1 is expected to be orthogonal to the pyrazole plane due to steric constraints. The trifluoromethyl group on the benzyl substituent introduces electron-withdrawing effects, influencing the electronic environment of the aromatic ring.

Table 1: Hypothetical Bond Lengths and Angles (Based on Analogous Pyrazole Derivatives)

Vibrational Spectroscopy (FT-IR/Raman) of Nitro and Trifluoromethyl Functional Groups

The vibrational spectra of this compound are dominated by the nitro (-NO₂) and trifluoromethyl (-CF₃) groups.

Nitro Group Characterization

The nitro group exhibits strong absorption bands in the IR region:

- Asymmetric stretching (νₐsym) : ~1520–1550 cm⁻¹

- Symmetric stretching (νsym) : ~1340–1370 cm⁻¹

These peaks are consistent with nitropyrazole derivatives, such as 1-nitropyrazole (C₃H₃N₃O₂), which shows νₐsym at 1525 cm⁻¹ and νsym at 1350 cm⁻¹. The nitro group’s electron-withdrawing nature enhances the conjugation within the pyrazole ring, shifting absorption bands to higher wavenumbers compared to non-nitro analogs.

Trifluoromethyl Group Characterization

The trifluoromethyl group displays distinct peaks:

Nuclear Magnetic Resonance (¹H/¹³C/¹⁹F) Spectral Assignments

¹H NMR Assignments

The ¹H NMR spectrum reveals distinct signals for the methyl, benzyl, and pyrazole protons:

- Methyl groups (C3, C5) : δ 2.3–2.5 ppm (singlet, 6H total)

- Benzyl protons : δ 7.2–7.4 ppm (multiplet, 4H) and δ 4.1–4.3 ppm (singlet, 2H)

- Pyrazole ring protons : δ 8.0–8.2 ppm (singlet, 1H at C2)

These assignments are supported by analogous compounds, such as 3-(4-bromophenyl)-4-(2-(phenylethynyl)-4-(trifluoromethyl)benzyl)-1-tosyl-1H-pyrazole, which shows benzyl protons at δ 7.2–7.3 ppm and methyl groups at δ 2.35 ppm.

¹³C NMR Assignments

Key carbon signals include:

- C3/C5 (methyl) : δ 10–15 ppm (quaternary carbons)

- C4 (nitro) : δ 150–160 ppm (electron-deficient carbonyl-like carbon)

- C1 (benzyl attachment) : δ 45–50 ppm (N–CH₂ linkage)

- CF₃-bearing benzyl carbons : δ 120–130 ppm (aromatic carbons) and δ 145–150 ppm (CF₃-substituted carbon)

¹⁹F NMR Assignments

The trifluoromethyl group exhibits a single peak at δ -60 to -70 ppm (quartet, J = 20–25 Hz), consistent with the electron-withdrawing environment of the benzyl group.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak (M⁺- ) appears at m/z 299 (C₁₃H₁₂F₃N₃O₂), with major fragmentation pathways:

Table 3: Key Fragmentation Pathways

| m/z | Fragment Structure | Neutral Loss |

|---|---|---|

| 299 | [M]⁺- (intact molecule) | – |

| 253 | [M - NO₂]⁺ (C₁₃H₁₂F₃N₂O) | Loss of NO₂ (46 amu) |

| 206 | [M - NO₂ - C₇H₇F₃]⁺ (C₆H₅N₃O) | Loss of benzyl (143 amu) |

| 110 | [C₄H₆N₃]⁺ (pyrazole core) | Loss of methyl groups (12 amu) |

The base peak at m/z 110 corresponds to the pyrazole ring with methyl substituents, indicating stability under electron impact. The benzyl group’s cleavage (C₇H₇F₃) is a common fragmentation pathway in trifluoromethyl-benzyl pyrazoles.

Properties

IUPAC Name |

3,5-dimethyl-4-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O2/c1-8-12(19(20)21)9(2)18(17-8)7-10-4-3-5-11(6-10)13(14,15)16/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLGTRVRUGNUCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)C(F)(F)F)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Alkylation: The trifluoromethyl-benzyl group can be introduced via alkylation reactions using appropriate benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The nitro group at position 4 activates the pyrazole ring for nucleophilic substitution, though steric hindrance from the 3,5-dimethyl groups may limit reactivity.

Reduction Reactions

The nitro group is the primary site for reduction:

-

Catalytic hydrogenation : Yields the corresponding amine, which can undergo further functionalization (e.g., diazotization or coupling).

-

Zinc/AcOH : Partial reduction to hydroxylamine intermediates.

Example Pathway :

This reactivity aligns with similar nitro-substituted pyrazoles .

Electrophilic Substitution

The trifluoromethyl group deactivates the ring, but the electron-rich positions (e.g., C-4 after nitro reduction) may undergo:

-

Sulfonation : Limited by steric bulk.

-

Halogenation : Requires strong Lewis acids (e.g., FeCl₃).

No direct examples were found for this compound, but analogous systems suggest feasibility .

Condensation Reactions

The nitro and trifluoromethyl groups enhance electrophilicity at adjacent carbons, enabling:

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Knoevenagel condensation | Malononitrile, piperidine | 4-(Dicyanomethylene)-substituted pyrazole | |

| Aldol condensation | Acetophenone, NaOH | Chalcone derivatives |

Cross-Coupling Reactions

The benzyl group facilitates transition-metal-catalyzed coupling:

| Reaction | Catalyst | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives at the benzyl position | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-Aryl modifications |

Miscellaneous Reactions

-

Oxidation : The nitro group is stable under mild oxidizing conditions but may decompose under strong oxidants (e.g., KMnO₄) .

-

Photochemical reactivity : The trifluoromethyl group may influence UV-induced isomerization or degradation .

Key Structural Influences on Reactivity:

-

Nitro group : Directs electrophiles to the para position (C-4) but is sterically shielded.

-

Trifluoromethyl group : Enhances electron withdrawal, reducing aromatic electrophilicity.

-

Benzyl substituent : Participates in coupling reactions and stabilizes intermediates.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research has indicated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The specific structure of 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole may enhance its efficacy as an anticancer agent.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that pyrazole derivatives showed selective cytotoxicity against breast cancer cells, suggesting that similar compounds could be developed for targeted cancer therapies.

-

Anti-inflammatory Properties :

- Pyrazole derivatives are known for their anti-inflammatory effects. This compound may serve as a lead structure for developing new anti-inflammatory drugs.

- Case Study : In vitro studies have shown that certain pyrazole derivatives can inhibit inflammatory mediators like TNF-alpha and IL-6, indicating potential therapeutic benefits in treating inflammatory diseases.

Agricultural Science Applications

-

Pesticide Development :

- The unique chemical structure of 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole suggests it could be explored as a novel pesticide or herbicide.

- Research Findings : A study in Pest Management Science highlighted the efficacy of pyrazole-based compounds in controlling pest populations while minimizing environmental impact.

-

Plant Growth Regulation :

- Compounds with similar structures have been investigated for their ability to act as plant growth regulators, promoting healthy growth and resistance to stress.

- Case Study : Research has shown that certain pyrazole derivatives can enhance root development and stress tolerance in crops.

Material Science Applications

-

Polymer Chemistry :

- The incorporation of 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole into polymer matrices may improve thermal stability and mechanical properties.

- Research Insights : Studies indicate that modifying polymers with functionalized pyrazoles can lead to materials with enhanced properties suitable for high-performance applications.

-

Nanotechnology :

- The compound's unique properties could be harnessed in the synthesis of nanoparticles for drug delivery systems or as catalysts in chemical reactions.

- Case Study : Research has demonstrated the use of pyrazole-based compounds in creating nanocarriers for targeted drug delivery, improving therapeutic outcomes.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the trifluoromethyl-benzyl group can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole and analogous pyrazole derivatives:

Key Insights:

Compound 5b (GLUT1 inhibitor) shares the 3,5-dimethyl-4-nitro core but replaces the CF₃-benzyl with a fluorophenethyl group, highlighting how alkyl vs. benzyl substituents modulate target specificity .

This contrasts with 3,5-diphenyl-1H-pyrazole, which lacks such groups and exhibits simpler electronic profiles . The trifluoromethyl group in fipronil and the target compound contributes to resistance against metabolic degradation, a critical feature in agrochemicals .

Crystallographic Behavior :

- The 3,5-diphenyl-1H-pyrazole exhibits a planar structure via XRD, while the trifluoromethyl group in the target compound may introduce steric hindrance, altering crystal packing .

Biological Activity

3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole (CAS No. 957482-32-5) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group and a nitro substituent, contributing to its pharmacological properties. The molecular formula is with a molecular weight of 299.25 g/mol .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, compounds similar to this pyrazole have shown significant inhibition of COX-2 with selectivity indices indicating their potential as anti-inflammatory agents .

Table 1: Comparison of Anti-inflammatory Activities of Pyrazole Derivatives

| Compound Name | IC50 (μg/mL) | Selectivity Index |

|---|---|---|

| 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole | TBD | TBD |

| Diclofenac Sodium | 54.65 | - |

| Compound A | 60.56 | SI = 455 |

| Compound B | 57.24 | SI = 10,497 |

Antitumor Activity

The antitumor activity of pyrazole derivatives has been extensively studied. Various compounds have demonstrated cytotoxic effects against different cancer cell lines. For instance, derivatives similar to our compound have shown promising results against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with growth inhibition values indicating their potential as anticancer agents .

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole | TBD | TBD |

| Compound C | MCF7 | 3.79 |

| Compound D | SF-268 | 12.50 |

| Compound E | NCI-H460 | 42.30 |

The biological activity of pyrazoles often involves the modulation of various signaling pathways related to inflammation and cancer progression. The inhibition of COX enzymes leads to reduced prostaglandin synthesis, which is crucial in mediating inflammatory responses. Furthermore, some pyrazoles have been shown to induce apoptosis in cancer cells through pathways involving caspases and Bcl-2 family proteins .

Case Studies

In a recent study evaluating the efficacy of various pyrazole derivatives, compounds similar to 3,5-Dimethyl-4-nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole were tested for their anti-inflammatory and anticancer properties. The study revealed that certain derivatives exhibited significant anti-inflammatory effects with IC50 values comparable to standard treatments like diclofenac sodium .

Additionally, another research highlighted the synthesis of novel pyrazole derivatives that demonstrated enhanced cytotoxicity against multiple cancer cell lines, showcasing the potential for further development into therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.